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Compound of Interest

Compound Name: 6-Tert-butylpyridine-3-carbonitrile

Cat. No.: B1319214 Get Quote

Technical Guide: 6-Tert-butylpyridine-3-
carbonitrile
For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Tert-butylpyridine-3-carbonitrile, a substituted pyridine derivative, represents a molecule of

significant interest in medicinal chemistry and materials science. The pyridine scaffold is a

ubiquitous feature in a vast array of biologically active compounds and functional materials.

The incorporation of a tert-butyl group can enhance lipophilicity and metabolic stability, while

the nitrile moiety serves as a versatile chemical handle for further synthetic transformations and

can participate in crucial interactions with biological targets. This technical guide provides a

comprehensive overview of the chemical identity, properties, synthesis, and potential

applications of 6-tert-butylpyridine-3-carbonitrile, tailored for professionals in research and

development.

Chemical Identity and Synonyms
The nomenclature and primary identifiers for this compound are crucial for accurate database

searches and regulatory compliance.
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Identifier Value

IUPAC Name 6-(tert-butyl)pyridine-3-carbonitrile

Synonym 6-(tert-Butyl)nicotinonitrile

CAS Number 56029-45-9

Molecular Formula C₁₀H₁₂N₂

Molecular Weight 160.22 g/mol

Physical Form Solid[1]

Physicochemical and Spectroscopic Data
Precise physicochemical and spectroscopic data are fundamental for the characterization and

quality control of a chemical entity. While exhaustive experimental data for 6-tert-
butylpyridine-3-carbonitrile is not extensively published, the following tables summarize

known properties and expected spectroscopic characteristics based on the analysis of closely

related structures.

Physicochemical Properties
Property Value Notes

Melting Point Data not available
Expected to be a solid at room

temperature.

Boiling Point Data not available

Solubility Data not available

The tert-butyl group is

expected to increase solubility

in nonpolar organic solvents.

Spectroscopic Data (Predicted)
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Spectroscopic Technique Expected Characteristics

¹H NMR

Signals corresponding to the tert-butyl protons

(singlet, ~1.3-1.5 ppm), and distinct aromatic

protons on the pyridine ring (in the range of 7.5-

9.0 ppm).

¹³C NMR

Resonances for the quaternary and methyl

carbons of the tert-butyl group, the nitrile

carbon, and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy
A characteristic sharp absorption band for the

nitrile (C≡N) stretch around 2220-2240 cm⁻¹.

Mass Spectrometry (MS)
A molecular ion peak corresponding to the

molecular weight of the compound.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and

analysis of 6-tert-butylpyridine-3-carbonitrile, compiled from established procedures for

related nicotinonitrile derivatives.

Synthesis of 6-Tert-butylpyridine-3-carbonitrile
A plausible synthetic route involves the construction of the substituted pyridine ring through a

multi-component reaction, a common strategy for generating highly substituted pyridines.[2]

Reaction Scheme: A one-pot condensation reaction of pivalaldehyde (as a source of the tert-

butyl group), malononitrile, and an enamine derived from acetone and a secondary amine.

Materials and Reagents:

Pivalaldehyde

Malononitrile

Acetone
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Pyrrolidine (or another suitable secondary amine)

Anhydrous ethanol

Glacial acetic acid

Sodium ethoxide

Procedure:

Formation of the Enamine: In a round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, dissolve pyrrolidine (1.1 equivalents) in anhydrous ethanol. Cool the

solution in an ice bath and slowly add acetone (1.0 equivalent). Allow the mixture to stir at

room temperature for 2 hours.

Reaction Mixture: To the freshly prepared enamine solution, add pivalaldehyde (1.0

equivalent) and malononitrile (1.0 equivalent).

Cyclization: Add a catalytic amount of sodium ethoxide to the mixture.

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC). The reaction is typically complete within 6-12 hours.

Work-up: After completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a

saturated aqueous solution of sodium bicarbonate, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate in vacuo to obtain the crude product.

Synthesis Workflow

Pivalaldehyde,
Malononitrile,

Enamine

One-pot Condensation
(Ethanol, NaOEt, Reflux)

React
Aqueous Work-up

(EtOAc, NaHCO3, Brine)

Process
Crude

6-Tert-butylpyridine-3-carbonitrile

Isolate
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Click to download full resolution via product page

A high-level workflow for the synthesis of 6-Tert-butylpyridine-3-carbonitrile.

Purification
Purification of the crude product is essential to obtain the compound in high purity for

subsequent analysis and biological testing. Column chromatography is a standard and effective

method.

Procedure:

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a

gradient of ethyl acetate in hexanes).

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it

onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the

dry powder onto the top of the prepared column.

Elution: Elute the column with the chosen solvent system, starting with a low polarity mixture

and gradually increasing the polarity.

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing

the pure product.

Solvent Removal: Combine the pure fractions and remove the solvent under reduced

pressure to yield the purified 6-tert-butylpyridine-3-carbonitrile.

Analysis and Characterization
A combination of spectroscopic methods should be employed to confirm the structure and

purity of the synthesized compound.

Procedures:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent

(e.g., CDCl₃).
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Acquire ¹H and ¹³C NMR spectra.

Analyze the spectra to confirm the presence of all expected proton and carbon signals and

their multiplicities.

Infrared (IR) Spectroscopy:

Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

Identify the characteristic absorption peak for the nitrile group.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze the sample using an ESI-MS or GC-MS instrument to determine the molecular

weight and fragmentation pattern.

Purification and Analysis Workflow

Characterization

Crude Product

Column Chromatography

Purified Product

NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page
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Workflow for the purification and structural elucidation of the target compound.

Potential Biological Activity and Applications in
Drug Discovery
While specific biological data for 6-tert-butylpyridine-3-carbonitrile is not readily available in

the public domain, the pyridine-3-carbonitrile (nicotinonitrile) scaffold is a well-established

pharmacophore found in numerous clinically used drugs and biologically active molecules.[3]

Potential Therapeutic Areas:

Anticancer Activity: Many pyridine-3-carbonitrile derivatives have demonstrated significant

anticancer properties.[4][5] These compounds can act through various mechanisms,

including the inhibition of kinases such as PIM-1, which are often overexpressed in cancer

cells.[6] The presence of the nitrile group can be crucial for binding to the active sites of

target enzymes.

Antimicrobial Agents: The cyanopyridine core is also present in compounds exhibiting

antibacterial and antifungal activities.[3] The specific substitution pattern on the pyridine ring

plays a critical role in determining the spectrum and potency of antimicrobial action.

Kinase Inhibition: Substituted pyridines are prominent in the design of kinase inhibitors for

various therapeutic targets. For instance, Hematopoietic Progenitor Kinase 1 (HPK1)

inhibitors containing a pyridine core are being explored for cancer immunotherapy.

The unique combination of a tert-butyl group and a nitrile moiety on the pyridine ring of 6-tert-
butylpyridine-3-carbonitrile makes it an attractive candidate for screening in various

biological assays to explore its potential as a lead compound in drug discovery programs. Its

synthesis and characterization as outlined in this guide provide a solid foundation for such

investigations.

Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 6-
tert-butylpyridine-3-carbonitrile.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of any dust or vapors.[2] Avoid contact with skin and eyes.[2]

Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes for research and development

professionals. All procedures should be carried out by trained individuals in a suitably equipped

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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